![molecular formula C20H18Cl2N4O5 B14878482 N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(4-chloro-3-methylphenoxy)acetamide]](/img/structure/B14878482.png)
N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(4-chloro-3-methylphenoxy)acetamide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(1,2,5-oxadiazole-3,4-diyl)bis(2-(4-chloro-3-methylphenoxy)acetamide) is a complex organic compound characterized by the presence of an oxadiazole ring and two acetamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,2,5-oxadiazole-3,4-diyl)bis(2-(4-chloro-3-methylphenoxy)acetamide) typically involves the reaction of 1,2,5-oxadiazole derivatives with 4-chloro-3-methylphenoxyacetic acid. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the acetamide groups .
Industrial Production Methods
it is likely that large-scale synthesis would involve similar reaction conditions with optimization for yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(1,2,5-oxadiazole-3,4-diyl)bis(2-(4-chloro-3-methylphenoxy)acetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized oxadiazole compounds .
Applications De Recherche Scientifique
N,N’-(1,2,5-oxadiazole-3,4-diyl)bis(2-(4-chloro-3-methylphenoxy)acetamide) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of N,N’-(1,2,5-oxadiazole-3,4-diyl)bis(2-(4-chloro-3-methylphenoxy)acetamide) involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound’s effects are mediated through the modulation of these molecular targets, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-(1,2,5-oxadiazole-3,4-diyl)bis(2-chloroacetamide): Similar in structure but lacks the phenoxy groups.
3,3’-bi(1,2,4-oxadiazole)-5,5’-diylbis(methylene)dinitrate: Contains a similar oxadiazole core but with different substituents.
4,4’-(1,3,4-oxadiazole-2,5-diyl)dianiline: Another oxadiazole derivative with different functional groups.
Uniqueness
N,N’-(1,2,5-oxadiazole-3,4-diyl)bis(2-(4-chloro-3-methylphenoxy)acetamide) is unique due to its combination of the oxadiazole ring with phenoxy and acetamide groups. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Propriétés
Formule moléculaire |
C20H18Cl2N4O5 |
|---|---|
Poids moléculaire |
465.3 g/mol |
Nom IUPAC |
2-(4-chloro-3-methylphenoxy)-N-[4-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C20H18Cl2N4O5/c1-11-7-13(3-5-15(11)21)29-9-17(27)23-19-20(26-31-25-19)24-18(28)10-30-14-4-6-16(22)12(2)8-14/h3-8H,9-10H2,1-2H3,(H,23,25,27)(H,24,26,28) |
Clé InChI |
LTUZXVBKPTUGTE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OCC(=O)NC2=NON=C2NC(=O)COC3=CC(=C(C=C3)Cl)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


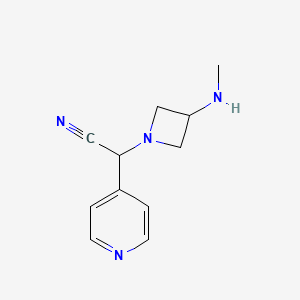
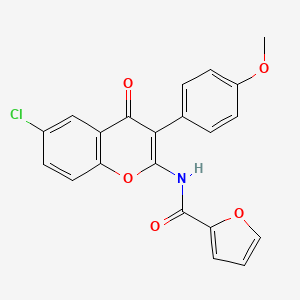
![Ethyl 4-((5-(tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-3-oxobutanoate](/img/structure/B14878420.png)
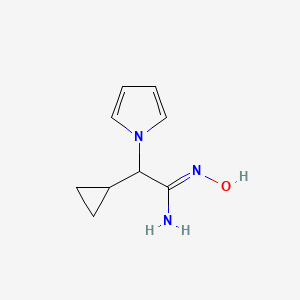

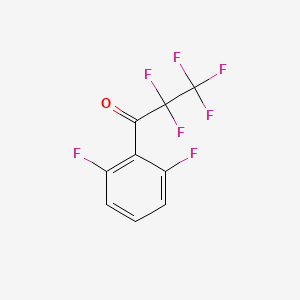
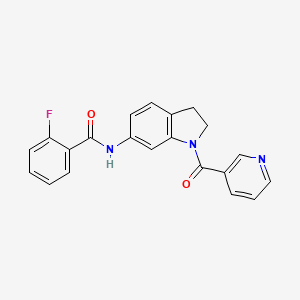
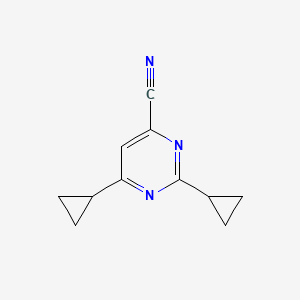
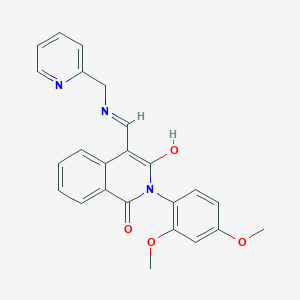
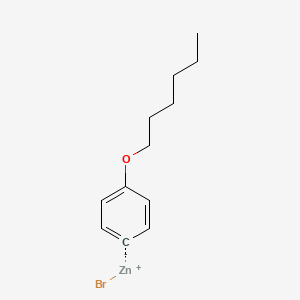
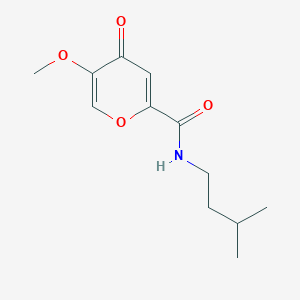
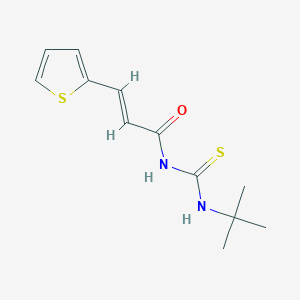
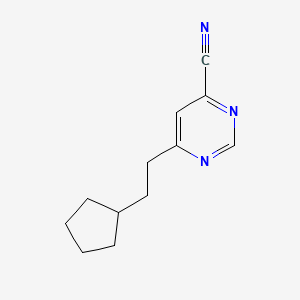
![4-[(2',2'-Difluoroethoxy)methyl]phenylZinc bromide](/img/structure/B14878489.png)
